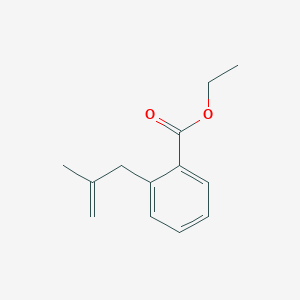

3-(2-Carboethoxyphenyl)-2-methyl-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-Carboethoxyphenyl)-2-methyl-1-propene” is a chemical compound with the IUPAC name ethyl 2-allylbenzoate . It has a molecular weight of 190.24 . The compound is a yellow oil .

Molecular Structure Analysis

The molecular structure of “3-(2-Carboethoxyphenyl)-2-methyl-1-propene” is represented by the linear formula C12H14O2 . The InChI code for this compound is 1S/C12H14O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 .Physical And Chemical Properties Analysis

“3-(2-Carboethoxyphenyl)-2-methyl-1-propene” is a yellow oil . Its molecular weight is 190.24 . The compound’s InChI code is 1S/C12H14O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 .Applications De Recherche Scientifique

1. Methanol Conversion to Propene

Research indicates that 3-(2-Carboethoxyphenyl)-2-methyl-1-propene is involved in the conversion of methanol to propene (MTP) process. This process, especially over high silica H-ZSM-5 catalysts, is crucial for understanding the reaction mechanisms in the MTP process. The study found that methylation-cracking is a key mechanism in this typical MTP process, requiring recycling of alkenes for efficient operation (Wu et al., 2011).

2. Electrochemical Synthesis of Carboxylic Acids

The electrochemical synthesis of carboxylic acids from alkenes, utilizing CO2 as a C1-synthon, is another application. In this context, 3-(2-Carboethoxyphenyl)-2-methyl-1-propene is used to study the behavior of monoenes like propene and 1-butene. The synthesis yields various products, including 2-methyl-butanedioic acid and 3-butenoic acid, highlighting the compound's role in electrochemical reactions (Bringmann & Dinjus, 2001).

3. Zeolite-Catalyzed Methylation Reactions

Studies on zeolite-catalyzed methylation reactions reveal the importance of 3-(2-Carboethoxyphenyl)-2-methyl-1-propene in hydrocarbon activation on acidic zeolites. Efficient catalysts with weak acidities can prevent side reactions, such as the formation of ethene oligomers, leading to superior propene selectivity in the product distribution (Zhu et al., 2008).

4. Kinetic Investigations in Propene-Ethene Copolymer Elastomers

The compound is also significant in the study of propene-ethene copolymer elastomers. These investigations focus on the kinetic aspects and microstructure characterization under varying conditions, contributing to the understanding of copolymerization processes (Voegelé et al., 2002).

5. First Principle Kinetic Studies of Zeolite-Catalyzed Methylation Reactions

Research using state-of-the-art computational techniques to study methylation reactions of alkenes, including 3-(2-Carboethoxyphenyl)-2-methyl-1-propene, over H-ZSM-5 catalysts is notable. This research provides insights into Arrhenius plots, rate constants, and the relative reactivity of alkenes, contributing to the understanding of the methanol to hydrocarbons (MTH) process (Van Speybroeck et al., 2011).

Propriétés

IUPAC Name |

ethyl 2-(2-methylprop-2-enyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-4-15-13(14)12-8-6-5-7-11(12)9-10(2)3/h5-8H,2,4,9H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRAPEKQGJQTKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641150 |

Source

|

| Record name | Ethyl 2-(2-methylprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Carboethoxyphenyl)-2-methyl-1-propene | |

CAS RN |

731772-82-0 |

Source

|

| Record name | Ethyl 2-(2-methylprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)